molecular formula C16H26ClNO B1397695 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219960-56-1

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1397695
CAS No.: 1219960-56-1
M. Wt: 283.83 g/mol
InChI Key: HILHCKWDCILSPZ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a tert-butyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-(tert-butyl)phenol with 3-piperidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and phenyl derivatives .

Scientific Research Applications

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and phenyl group allow it to bind to receptors and enzymes, modulating their activity. This compound can inhibit or activate certain pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

3-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-8-4-5-9-15(14)18-12-13-7-6-10-17-11-13;/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILHCKWDCILSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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